4,4'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-methoxyphenyl)methylidene]aniline}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-{4-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)METHANIMINE is a complex organic compound characterized by its multiple aromatic rings and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-{4-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include methoxybenzaldehyde, phenylhydrazine, and various catalysts to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-{4-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
(Z)-1-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-{4-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)METHANIMINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-1-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-{4-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-{4-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)METHANIMINE: Similar in structure but with different functional groups or substitutions.
Heparinoid Compounds: Similar in terms of complex structure and potential biological activity.
Uniqueness
(Z)-1-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-{4-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)METHANIMINE is unique due to its specific arrangement of methoxy groups and imine bonds, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C43H38N2O4 |
---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-[4-[2-[4-[4-[(4-methoxyphenyl)methylideneamino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C43H38N2O4/c1-43(2,33-9-21-39(22-10-33)48-41-25-13-35(14-26-41)44-29-31-5-17-37(46-3)18-6-31)34-11-23-40(24-12-34)49-42-27-15-36(16-28-42)45-30-32-7-19-38(47-4)20-8-32/h5-30H,1-4H3 |
InChI Key |
FUTLJALKZJMLKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC5=CC=C(C=C5)N=CC6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.